REACTION_CXSMILES
|
Br[C:2]1[C:11]([CH3:12])=[CH:10][C:9]([O:13][CH2:14][O:15][CH3:16])=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6](=[O:17])[NH:7]2.[CH2:18](C([Sn])=C(CCCC)CCCC)[CH2:19]CC>CN(C)C=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[CH3:16][O:15][CH2:14][O:13][C:9]1[CH:10]=[C:11]([CH3:12])[C:2]([CH:18]=[CH2:19])=[C:3]2[C:8]=1[NH:7][C:6](=[O:17])[CH:5]=[CH:4]2 |f:3.4.5,^1:19|
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CC(NC2=C(C=C1C)OCOC)=O
|
Name
|
|
Quantity
|
603 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)C(=C(CCCC)CCCC)[Sn]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
Bis-(triphenylphosphine)palladium (II) chloride
|
Quantity
|
98 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 2% methanol in dichloromethane
|
Name
|
|
Type
|
|
Smiles
|
COCOC=1C=C(C(=C2C=CC(NC12)=O)C=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |